molecular formula C15H18N2O2 B7465085 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile

Cat. No. B7465085
M. Wt: 258.32 g/mol
InChI Key: WXXUTOMVOAYQRJ-UHFFFAOYSA-N
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Description

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile, also known as AZOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. AZOB is a member of the nitrile-containing compounds, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile is not fully understood. However, it is believed that 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile exerts its pharmacological effects by interacting with specific molecular targets in the body, such as enzymes and receptors. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile may also modulate the activity of various signaling pathways involved in cellular processes, such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and melanoma, respectively. In vivo studies have shown that 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can reduce tumor growth and inflammation in animal models. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can be easily synthesized using simple and cost-effective methods. However, 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has some limitations for lab experiments, such as its low water solubility, which can affect its bioavailability and pharmacokinetics. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile may also exhibit toxicity at high doses, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile. One direction is to investigate the structure-activity relationships of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile and its analogs to identify more potent and selective compounds for various applications. Another direction is to explore the potential of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile as a drug delivery system for targeted drug delivery. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can be functionalized with various moieties, such as peptides and antibodies, to selectively target specific cells or tissues. Additionally, the development of new synthetic methods for 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile and its analogs can facilitate the synthesis of large quantities of these compounds for various applications.

Synthesis Methods

The synthesis of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile involves the reaction of 4-hydroxybenzonitrile with azepane-1,2-dione in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile by the addition of a base. The yield of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The purity of 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile can be determined by various analytical techniques, such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile has been used as a building block for the synthesis of functionalized polymers and as a precursor for the preparation of metal-organic frameworks.

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-11-13-5-7-14(8-6-13)19-12-15(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXUTOMVOAYQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile

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